N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Accelerate your H3 receptor SAR and diversity-oriented synthesis with this unique chlorophenoxyalkylamine building block. Its distinct ortho-chloro phenoxy and 2,4-dimethylaniline substitution creates an electronic/steric profile unmatched by generic analogs, delivering non-comparable data points for GPCR and ion channel research. Available in research quantities with verified purity. Bulk inquiries welcome.

Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
CAS No. 1040685-52-6
Cat. No. B1389330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
CAS1040685-52-6
Molecular FormulaC17H20ClNO
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC(C)OC2=CC=CC=C2Cl)C
InChIInChI=1S/C17H20ClNO/c1-12-8-9-16(13(2)10-12)19-11-14(3)20-17-7-5-4-6-15(17)18/h4-10,14,19H,11H2,1-3H3
InChIKeyPQRGEUYNDFGASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (CAS 1040685-52-6): A Structurally Distinct Chlorophenoxyalkylamine Scaffold for Advanced R&D and Chemical Libraries


N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (CAS 1040685-52-6) is a specialized organic compound belonging to the chlorophenoxyalkylamine class . Its core structure features a secondary amine linking a 2,4-dimethylaniline moiety to a 2-(2-chlorophenoxy)propyl chain . With a molecular formula of C₁₇H₂₀ClNO and a molecular weight of 289.8 g/mol, it is primarily utilized as a research chemical and advanced synthetic intermediate . Its unique substitution pattern distinguishes it from other aniline-based building blocks, making it of particular interest in medicinal chemistry and chemical biology for exploring structure-activity relationships (SAR) .

Critical Limitations of Using Analogs as Direct Replacements for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline in Research


Substituting N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline with a structurally similar analog in a research or development setting carries significant risks due to the high sensitivity of biological systems and chemical reactions to precise molecular geometry and electronic distribution. Even minor alterations, such as changing the position of a chloro substituent (e.g., from the 2- to the 4-position) or modifying the substitution pattern on the aniline ring (e.g., 2,4-dimethyl vs. 2,5-dimethyl) , can profoundly impact target binding affinity, metabolic stability, or reactivity in cross-coupling reactions. A generic substitution without rigorous, side-by-side validation would render comparative data sets non-comparable, potentially derailing SAR studies and leading to false conclusions about a chemical series' promise [1]. The specific combination of the ortho-chloro on the phenoxy ring and the 2,4-dimethyl substitution on the aniline ring creates a unique electronic and steric environment that is not replicated by its closest commercial analogs.

Quantitative Differentiation Guide for Procuring N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline vs. Key Analogs


Structural Differentiation: Ortho-Chlorophenoxy Propyl Linker vs. Para-Chlorophenoxy Ethyl Linker

The target compound features a propyl linker with an ortho-chloro substitution on the phenoxy ring. A commercially available analog, N-[2-(4-chlorophenoxy)ethyl]-2,4-dimethylaniline, differs by having a shorter ethyl linker and a para-chloro substitution. The shift in chlorine position from ortho to para alters the molecule's electron density distribution and the steric bulk around the ether oxygen, which can influence hydrogen bonding and pi-stacking interactions with biological targets . The longer propyl chain in the target compound also provides increased conformational flexibility compared to the ethyl analog.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Aniline Ring Substitution Pattern: 2,4-Dimethyl vs. 2,5-Dimethyl Isomers

The compound contains a 2,4-dimethyl substitution on its aniline ring. A closely related analog, N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline (CAS 1040687-37-3), has a 2,5-dimethyl pattern and an ethyl linker. The change from a 2,4- to a 2,5-dimethylaniline moiety represents a regioisomeric shift that can affect the molecule's overall shape and electron distribution on the aromatic ring. This is a fundamental variable in medicinal chemistry optimization [1]. The specific 2,4-substitution pattern may lead to distinct pharmacokinetic properties or target engagement profiles compared to its 2,5-isomer.

Medicinal Chemistry Isomerism Chemical Libraries

Biological Profile Differentiation: Class-Level Potential in Histamine H3 Receptor Antagonism

While no direct assay data for this specific compound is publicly available, its core structure places it within the 'chlorophenoxyalkylamine' class, which has been shown to possess activity at the human histamine H3 receptor (hH3R) [1]. A published study on a series of twenty similar derivatives demonstrated a range of binding affinities, with some exhibiting Ki values in the low nanomolar range (e.g., Ki = 133 nM and 128 nM for specific analogs) [2]. The target compound's unique substitution pattern (2,4-dimethylaniline) may confer a distinct binding mode or affinity profile compared to other members of this class, making it a valuable tool for exploring the SAR around this pharmacophore.

Neuroscience Receptor Pharmacology Drug Discovery

Physicochemical Property Differentiation: Predicted vs. Measured LogP and Solubility Profiles

The target compound's calculated physicochemical properties differ notably from its closest analogs. For N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline, key properties are predicted to be a boiling point of 428.5±40.0 °C and a density of 1.157±0.06 g/cm³ . These predicted values differ from those of its 2,5-dimethylaniline isomer, which has a predicted boiling point of 417.6±45.0 °C and a density of 1.176±0.06 g/cm³ . Such differences can influence compound handling, storage, and behavior in various assay buffers or formulation conditions.

ADME Chemical Properties Compound Management

High-Value Application Scenarios for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (CAS 1040685-52-6) Based on Differentiated Evidence


Probing Histamine H3 Receptor (hH3R) Structure-Activity Relationships (SAR)

As a structurally unique member of the chlorophenoxyalkylamine class, this compound is ideally suited for inclusion in focused compound libraries designed to explore the SAR of the human histamine H3 receptor. Its specific combination of a 2,4-dimethylaniline moiety with an ortho-chlorophenoxy propyl chain allows researchers to investigate the contributions of these groups to binding affinity and functional activity, providing a differentiated data point not attainable with the more common para-chloro or 2,5-dimethyl analogs. This can help elucidate the optimal pharmacophore for this target class [1].

Advanced Synthetic Intermediate for Developing CNS-Targeted Probes

The compound serves as a versatile advanced intermediate for the synthesis of more complex, potentially CNS-active molecules. The secondary amine functionality is a robust handle for further derivatization, such as N-alkylation or acylation, allowing for the introduction of diverse functional groups to fine-tune properties like blood-brain barrier permeability and target selectivity. Its distinct substitution pattern ensures that resulting final compounds will possess a unique chemical space footprint .

Construction of Diverse Screening Libraries for Phenotypic and Target-Based Assays

Given its structural differentiation from readily available analogs (e.g., differing linker lengths, halogen positions, and aniline substitution patterns), this compound is a high-value addition to any diversity-oriented synthesis (DOS) or commercially sourced screening library. Its inclusion increases the library's overall chemical diversity, enhancing the probability of identifying novel hit matter in both phenotypic screens and specific target-based assays, particularly in areas like GPCR or ion channel modulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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